molecular formula C25H36FN7O5S B13838645 Flonoltinib maleate

Flonoltinib maleate

Cat. No.: B13838645
M. Wt: 565.7 g/mol
InChI Key: IEZUCWOITIANPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flonoltinib maleate is a novel dual-target inhibitor that selectively suppresses Janus kinase 2 and FMS-like tyrosine kinase 3. It is currently being investigated for its potential in treating myeloproliferative neoplasms, a group of disorders characterized by the excessive proliferation of hematopoietic stem cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flonoltinib maleate is synthesized through a series of chemical reactions that involve the selective inhibition of Janus kinase 2 and FMS-like tyrosine kinase 3. The synthetic route typically involves the use of surface plasmon resonance assays to verify the affinity of the compound for the pseudokinase domain of Janus kinase 2 .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis and purification processes. These processes ensure the high selectivity and potency of the compound, making it suitable for clinical trials and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Flonoltinib maleate undergoes various chemical reactions, including oxidation, reduction, substitution, and conjugation reactions. These reactions are essential for the compound’s metabolism and efficacy .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, dealkylation agents, methylation agents, sulfation agents, glucuronidation agents, and glutathione conjugation agents. These reagents facilitate the compound’s metabolic processes .

Major Products Formed: The major products formed from the reactions of this compound include various metabolites that result from oxygenation, dealkylation, methylation, sulfation, glucuronidation, and glutathione conjugation .

Scientific Research Applications

Flonoltinib maleate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown promise in treating myeloproliferative neoplasms by selectively inhibiting Janus kinase 2 and FMS-like tyrosine kinase 3. Additionally, it has been investigated for its potential in treating hemophagocytic lymphohistiocytosis, a rare but lethal multi-system hyperinflammatory syndrome .

Mechanism of Action

Flonoltinib maleate exerts its effects by selectively inhibiting Janus kinase 2 and FMS-like tyrosine kinase 3. This inhibition disrupts the signaling pathways involved in the proliferation of hematopoietic stem cells, thereby reducing the excessive proliferation characteristic of myeloproliferative neoplasms. The compound’s mechanism of action involves binding to the pseudokinase domain of Janus kinase 2, which contributes to its high selectivity and potency .

Properties

Molecular Formula

C25H36FN7O5S

Molecular Weight

565.7 g/mol

IUPAC Name

2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol;sulfuric acid

InChI

InChI=1S/C25H34FN7O.H2O4S/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34;1-5(2,3)4/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30);(H2,1,2,3,4)

InChI Key

IEZUCWOITIANPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F.OS(=O)(=O)O

Origin of Product

United States

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